molecular formula C19H13FN6S B287216 3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287216
M. Wt: 376.4 g/mol
InChI Key: ZOGUTROWAHVJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been attracting a lot of attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic compound that contains a triazole and thiadiazole ring system.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, it has been proposed that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also act by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are not well studied. However, it has been reported to have cytotoxic effects on cancer cells. It has also been reported to have antimicrobial activity against certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a new lead compound for the development of anticancer, antitubercular, and antimicrobial agents. Its synthesis method is also relatively simple and straightforward. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its toxicity and safety profiles.

Future Directions

There are several future directions for the research on 3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Further studies to determine the mechanism of action of the compound.
2. Development of more potent derivatives of the compound for use as anticancer, antitubercular, and antimicrobial agents.
3. Studies to determine the toxicity and safety profiles of the compound.
4. Studies to determine the pharmacokinetic properties of the compound.
5. Studies to determine the potential of the compound as an anti-inflammatory agent.
6. Studies to determine the potential of the compound as an antiviral agent.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anticancer, antitubercular, and antimicrobial activities. However, further studies are needed to determine its mechanism of action, toxicity and safety profiles, and potential as an anti-inflammatory and antiviral agent.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The synthesis involves the reaction of 4-fluoroaniline, 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid, and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions for several hours. The product is obtained as a solid, which is then purified by recrystallization.

Scientific Research Applications

3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to have potential applications in scientific research. It has been studied for its anticancer, antitubercular, and antimicrobial activities. It has also been studied for its potential as an anti-inflammatory agent.

properties

Product Name

3-(4-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H13FN6S

Molecular Weight

376.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(5-methyl-1-phenylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H13FN6S/c1-12-16(11-21-25(12)15-5-3-2-4-6-15)18-24-26-17(22-23-19(26)27-18)13-7-9-14(20)10-8-13/h2-11H,1H3

InChI Key

ZOGUTROWAHVJTM-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)F

Origin of Product

United States

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